Tetrachrome stain

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

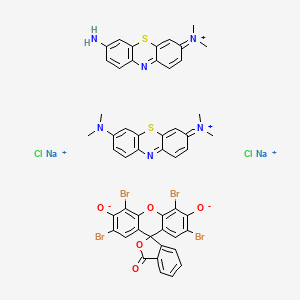

IUPAC Name |

disodium;(7-aminophenothiazin-3-ylidene)-dimethylazanium;[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H8Br4O5.C16H18N3S.C14H13N3S.2ClH.2Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;1-17(2)10-4-6-12-14(8-10)18-13-7-9(15)3-5-11(13)16-12;;;;/h1-6,25-26H;5-10H,1-4H3;3-8,15H,1-2H3;2*1H;;/q;+1;;;;2*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVNPMYIXFLCHOU-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.C[N+](=C1C=CC2=NC3=C(C=C(C=C3)N)SC2=C1)C.C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br.[Na+].[Na+].[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H38Br4Cl2N6Na2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1303.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81142-52-1 | |

| Record name | Tetrachrome stain (macneal) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081142521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tetrachrome Stains

This technical guide provides a comprehensive overview of Tetrachrome stains for researchers, scientists, and drug development professionals. The term "Tetrachrome" can refer to different staining protocols depending on the field of study. This guide will focus on two prominent tetrachrome staining methods: Wheatley's Trichrome Stain , a crucial tool in diagnostic parasitology, and MacNeal's Tetrachrome Stain , a versatile stain in histology and hematology.

Wheatley's Trichrome Stain for Intestinal Protozoa

Wheatley's Trichrome stain is a modification of Gomori's original trichrome stain for tissue and is a widely used method for the detection and identification of intestinal protozoa in fecal smears.[1][2][3] This permanent staining technique provides excellent differentiation of protozoan cysts and trophozoites from background fecal material, making it an indispensable tool in clinical microbiology and parasitology.[1][4]

Principle of Staining

The Wheatley's Trichrome stain is a differential staining technique that utilizes three main components to achieve its characteristic color contrasts. The primary staining agent, Chromotrope 2R, has an affinity for nuclear chromatin, chromatoid bodies, and ingested red blood cells, staining them red to purplish-red.[1] The counterstains, typically Light Green SF and/or Fast Green FCF, stain the cytoplasm of protozoa and other cellular elements a blue-green to purple hue.[1][3] This differential staining allows for the clear visualization of the internal structures of parasites, which is essential for their accurate identification.[1]

Data Presentation: Reagents and Staining Times

The following tables summarize the quantitative data for the preparation of the staining solution and the key steps in the experimental protocol.

Table 1: Composition of Wheatley's Trichrome Staining Solution

| Component | Amount |

| Chromotrope 2R | 0.6 g[2][5] |

| Light Green SF | 0.3 g[2][5] |

| Phosphotungstic Acid | 0.7 g[2][5] |

| Glacial Acetic Acid | 1.0 mL[2][5] |

| Distilled Water | 100.0 mL[2][5] |

Table 2: Key Experimental Protocol Timings for Wheatley's Trichrome Stain

| Step | Reagent | Duration |

| Fixation (Fresh Smear) | Schaudinn's Fixative | ≥ 30 minutes[2][5] |

| Mercury Removal (PVA-fixed) | 70% Ethanol (B145695) with Iodine | 5-10 minutes[1][5] |

| Staining | Wheatley's Trichrome Stain | 8-10 minutes[6] |

| Differentiation | 90% Acid-Ethanol | 1-3 seconds[1][6] |

| Dehydration | 100% Ethanol | Two changes, 3 minutes each[5][6] |

| Clearing | Xylene | Two changes, 5-10 minutes each[1] |

Experimental Protocol: Wheatley's Trichrome Staining of Fecal Smears

This protocol is adapted for both fresh and polyvinyl alcohol (PVA)-preserved fecal specimens.

1.3.1. Reagent Preparation

-

Wheatley's Trichrome Stain: To prepare the staining solution, add 1.0 mL of glacial acetic acid to the dry components (Chromotrope 2R, Light Green SF, and Phosphotungstic acid). Allow this mixture to "ripen" for 30 minutes at room temperature. Then, add 100 mL of distilled water. The final solution should be purple.[2]

-

70% Ethanol with Iodine: Prepare a stock solution by adding iodine crystals to 70% ethanol to create a dark, concentrated solution. For the working solution, dilute the stock with 70% ethanol to achieve a strong tea or amber color.[1]

-

90% Acid-Ethanol: Mix 99.5 mL of 90% ethanol with 0.5 mL of glacial acetic acid.[5]

1.3.2. Staining Procedure

-

Smear Preparation:

-

Fresh Stool: Prepare a thin smear on a glass slide and immediately immerse it in Schaudinn's fixative for at least 30 minutes. Do not allow the smear to dry.[2][5]

-

PVA-Preserved Stool: Pour a small amount of the PVA-fixed specimen onto a paper towel to absorb excess PVA. After 3 minutes, apply the material from the paper towel to a slide to create a thin smear. Allow the smear to air-dry completely, which can take several hours at room temperature or can be expedited in a 37°C incubator.[1][2]

-

-

Mercury Removal (for mercury-based fixatives like Schaudinn's or PVA):

-

Rinsing:

-

Staining:

-

Differentiation:

-

Dehydration:

-

Clearing:

-

Immerse slides in two changes of xylene for 5-10 minutes each.[1]

-

-

Mounting:

-

Add a drop of mounting medium to the smear and apply a coverslip.

-

Allow the slide to dry before microscopic examination.

-

Interpretation of Results

Properly stained smears will exhibit the following characteristics under oil immersion microscopy:

-

Protozoan Cysts and Trophozoites: The cytoplasm will typically stain blue-green, sometimes with a purple tinge.[1][3] Cysts may appear more purple than trophozoites.[5]

-

Nuclei, Karyosomes, and Chromatoid Bodies: These internal structures will stain red to purplish-red.[1][3]

-

Ingested Red Blood Cells and Bacteria: These will also appear red to purplish-red.[1][3]

-

Yeast and Human Cells: These may stain red or green and can be distinguished by their morphology.[5]

-

Background Material: The background will be stained green, providing a good contrast for observing the parasites.[1]

Experimental Workflow

Caption: Workflow for Wheatley's Trichrome Staining of Fecal Smears.

MacNeal's this compound in Histology and Hematology

MacNeal's this compound is a common biological stain used in microscopy for the differentiation of cellular components in tissue samples and blood smears.[1][2][5] It is often used as a counterstain in histological procedures, such as the Von Kossa method for visualizing calcification in bone, and is also employed in hematology for the examination of peripheral blood smears, with staining properties similar to a Wright's stain.[6][7]

Principle of Staining

MacNeal's this compound is a polychromatic stain, meaning it contains multiple dyes that differentially stain various cellular components. While the exact formulation of the working solution can vary, it generally produces a range of colors that highlight different tissue and cell types. In the context of the Von Kossa method, the this compound is used to counterstain the tissue after the silver nitrate (B79036) reaction has identified calcium deposits. The this compound typically stains cell nuclei blue, providing a clear contrast to the black-stained calcium.[6] When used for blood smears, it allows for the differentiation of various hematopoietic cell lineages.[6]

Data Presentation: Reagents for Von Kossa with MacNeal's Tetrachrome Counterstain

The following table outlines the reagents used in the Von Kossa method with MacNeal's Tetrachrome counterstain for bone histology.

Table 3: Reagents for Von Kossa Staining with MacNeal's Tetrachrome Counterstain

| Reagent | Composition |

| Silver Nitrate Solution | 5% (w/v) Silver Nitrate in distilled water[8] |

| Sodium Carbonate-Formaldehyde Solution | 5g Sodium Carbonate, 25mL Formaldehyde, 75mL Distilled Water[8] |

| Farmer's Diminisher | 20g Sodium Thiosulfate, 1g Potassium Ferricyanide in 210mL Distilled Water (prepare fresh)[8] |

| McNeal's Tetrachrome Solution | 2% (w/v) solution (commercially available)[8] |

Experimental Protocol: Von Kossa Method with MacNeal's Tetrachrome Counterstain

This protocol is intended for the staining of decalcified bone sections.

-

Deparaffinize and Rehydrate: Bring tissue sections to distilled water through xylene and graded alcohols.

-

Silver Impregnation: Stain sections in a 5% silver nitrate solution in the dark for 10 minutes.[8]

-

Rinsing: Rinse in three changes of distilled water for 1 minute each.[8]

-

Development: Stain in the sodium carbonate-formaldehyde solution for 2 minutes. This step turns the silver nitrate black in the areas of calcification.[8]

-

Rinsing: Rinse in two changes of distilled water for 1 minute each.[8]

-

Fixation: Stain in freshly prepared Farmer's diminisher for 30 seconds. The timing of this step is critical.[8]

-

Washing: Wash in running tap water for 20 minutes, followed by a 1-minute rinse in distilled water.[8]

-

Counterstaining: Stain in McNeal's Tetrachrome solution for 10-15 minutes.[8]

-

Rinsing: Rinse in three changes of distilled water for 1 minute each.[8]

-

Dehydrate, Clear, and Mount: Dehydrate through graded alcohols, clear in xylene, and mount with a coverslip.

Interpretation of Results (Von Kossa with MacNeal's Tetrachrome)

-

Calcified Bone and Mineral Deposits: Black[6]

-

Nuclei: Blue[6]

-

Osteoid and Cartilage: The staining of unmineralized matrix can vary, but it will contrast with the black mineral and blue nuclei.

Application in Hematology

MacNeal's this compound is also used for staining peripheral blood smears to identify and differentiate various blood cell types.[6] The staining properties are similar to other Romanowsky-type stains like Wright's or Giemsa stain. A general procedure for staining a blood smear is as follows:

-

Smear Preparation: A thin smear of whole blood is made on a glass slide and allowed to air dry completely.

-

Fixation: The smear is fixed with absolute methanol (B129727) for 1-2 minutes.

-

Staining: The slide is flooded with the MacNeal's Tetrachrome staining solution for a specified time, often followed by the addition of a buffer solution to modulate the pH and optimize staining.

-

Rinsing and Drying: The slide is rinsed with distilled water and allowed to air dry.

The expected staining results for blood cells would be a spectrum of colors, with nuclei staining shades of blue to purple, cytoplasm of different leukocytes showing characteristic colors and granularity, and erythrocytes appearing pink to reddish-orange.

Experimental Workflow: Von Kossa with MacNeal's Tetrachrome

Caption: Workflow for Von Kossa Staining with MacNeal's Tetrachrome Counterstain.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. stainsfile.com [stainsfile.com]

- 4. Image:Peripheral Blood Smear, Normal-Merck Manual Professional Edition [merckmanuals.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound (MacNeal) | Krackeler Scientific, Inc. [krackeler.com]

- 7. polysciences.com [polysciences.com]

- 8. This compound (MacNeal) 81142-52-1 [sigmaaldrich.com]

An In-depth Technical Guide to Tetrachrome Stain: Chemical Composition and Principles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical composition, underlying principles, and experimental applications of Tetrachrome Stain, with a particular focus on MacNeal's formulation. This document is intended to serve as a valuable resource for professionals in life sciences who utilize histological and cytological staining in their research and development workflows.

Introduction

Tetrachrome staining is a polychromatic staining technique utilized in histology and cytology to differentiate various cellular components in tissue sections and smears. The term "tetrachrome" implies a four-color staining pattern, enabling detailed morphological assessment. MacNeal's this compound is a notable example, belonging to the family of Romanowsky stains, which are neutral stains composed of a mixture of acidic and basic dyes.[1] These stains are renowned for their ability to produce a wide spectrum of colors, facilitating the identification of different cell types and extracellular matrix components. This guide will delve into the specific chemical nature of MacNeal's this compound, its mechanism of action, and provide detailed protocols for its application.

Chemical Composition

MacNeal's this compound is not a single chemical compound but rather a precise mixture of thiazine (B8601807) dyes (cationic) and a halogenated xanthene dye (anionic).[2] The interaction of these dyes with cellular components of varying acidity and basicity results in the characteristic differential staining. The key components are believed to be Azure B and Eosin Y, which are also the principal components of other Romanowsky-type stains like Giemsa and Wright's stain.[3][4]

| Component | Chemical Class | Molecular Formula | Molecular Weight ( g/mol ) | Role in Staining |

| Azure B | Thiazine (cationic dye) | C₁₅H₁₆ClN₃S | 305.83 | Stains acidic (basophilic) cellular components such as the nucleus (DNA, RNA) and ribosomes a shade of blue to purple.[5] |

| Eosin Y | Xanthene (anionic dye) | C₂₀H₆Br₄Na₂O₅ | 691.85 | Stains basic (acidophilic/eosinophilic) components such as cytoplasm and eosinophil granules in shades of red and pink.[3] |

| Methylene Blue (often present as a precursor or component) | Thiazine (cationic dye) | C₁₆H₁₈ClN₃S | 319.85 | A basic dye that stains acidic cell parts blue. It is also a precursor for the oxidative production of azures.[6] |

Note: The overall molecular formula and weight for the commercially available "this compound (MacNeal)" (C50H38Br4Cl2N6Na2O5S2; MW: 1303.51 g/mol ) reflects a complex salt formed by these components.[7][8]

Principle of Staining

The differential staining achieved with MacNeal's this compound is based on the fundamental principles of histology, specifically the interaction between charged dyes and the acidic or basic nature of cellular macromolecules. This phenomenon is most notably characterized by the "Romanowsky effect," which is the generation of a purple color in the chromatin of cell nuclei, a color that is not present in either of the constituent dyes alone.

The principle can be summarized as follows:

-

Ionic Bonding : The cationic (basic) dyes, primarily Azure B, carry a positive charge and are attracted to and bind with the negatively charged, acidic (basophilic) components of the cell. The most prominent of these are the phosphate (B84403) groups of DNA and RNA in the nucleus and ribosomes in the cytoplasm. This interaction results in a blue to purple coloration.[1]

-

Eosin Staining : The anionic (acidic) dye, Eosin Y, is negatively charged and binds to positively charged, basic (acidophilic or eosinophilic) cellular components. These include most proteins in the cytoplasm and the granules of eosinophils, which are rich in basic proteins. This binding results in shades of red and pink.[1]

-

The Romanowsky Effect : The characteristic purple color of the chromatin is a result of the interaction between the Azure B and Eosin Y dyes when bound to the DNA. It is believed that the Azure B intercalates into the DNA helix, and the Eosin Y then binds to the Azure B-DNA complex, resulting in a unique color shift.

-

Differential Permeability : The varying densities and porosities of different cellular and extracellular components can also influence dye uptake and retention, contributing to the overall staining pattern.

Caption: Principle of differential staining with this compound.

Experimental Protocols

The following are representative protocols for the use of MacNeal's this compound. It is important to note that optimal staining times and solution concentrations may vary depending on the tissue type, fixation method, and desired staining intensity.

Staining of Blood Smears

This protocol is adapted from general procedures for Romanowsky-type stains.

Reagents:

-

MacNeal's Tetrachrome stock solution (commercially available or prepared)

-

Methanol (B129727), anhydrous (for fixation)

-

Phosphate buffer, pH 6.8 (Sorensen's or similar)

-

Distilled water

Procedure:

-

Preparation of Smear: Prepare a thin blood smear on a clean glass slide and allow it to air dry completely.

-

Fixation: Fix the smear by immersing the slide in anhydrous methanol for 2-5 minutes.

-

Staining:

-

Prepare a working staining solution by diluting the MacNeal's Tetrachrome stock solution with phosphate buffer pH 6.8. A common dilution is 1:10 to 1:20 (stain:buffer), but this should be optimized.

-

Place the fixed slides in a staining jar containing the working solution and stain for 15-30 minutes.

-

-

Rinsing: Briefly rinse the slides in phosphate buffer (pH 6.8) to remove excess stain.

-

Differentiation (Optional): If the stain is too dark, differentiate by briefly rinsing in distilled water or buffer until the desired color intensity is achieved.

-

Drying: Allow the slides to air dry in an upright position.

-

Microscopy: Examine the stained smear under a microscope, with or without a coverslip.

Von Kossa Method with McNeal's Tetrachrome Counterstain for Bone

This protocol is for the visualization of calcified bone and other tissue components.

Reagents:

-

5% Silver Nitrate solution

-

Sodium Carbonate-Formaldehyde solution

-

Farmer's diminisher (freshly prepared from Sodium Thiosulfate and Potassium Ferricyanide)

-

McNeal's Tetrachrome solution (working solution)

-

Graded alcohols (70%, 95%, 100% ethanol)

-

Xylene

-

Mounting medium

Procedure:

-

Deparaffinize and Rehydrate: Deparaffinize tissue sections in xylene and rehydrate through graded alcohols to distilled water.

-

Silver Impregnation: Stain sections in 5% Silver Nitrate solution for 10 minutes in the dark.

-

Rinse: Rinse thoroughly in three changes of distilled water for 1 minute each.

-

Development: Stain in Sodium Carbonate-Formaldehyde solution for 2 minutes.

-

Rinse: Rinse in two changes of distilled water for 1 minute each.

-

Fixation: Stain in freshly prepared Farmer's diminisher for 30 seconds. This step is time-critical.

-

Wash: Wash in running tap water for 20 minutes.

-

Rinse: Rinse in distilled water for 1 minute.

-

Counterstaining: Stain in McNeal's Tetrachrome solution for 10-15 minutes.

-

Rinse: Rinse in three changes of distilled water for 1 minute each.

-

Dehydration and Clearing: Dehydrate through graded alcohols (70%, 95%, 100%), clearing in two changes of xylene.

-

Mounting: Coverslip with a suitable mounting medium.

Caption: Experimental workflow for Von Kossa staining with Tetrachrome counterstain.

Expected Staining Results

The expected coloration of different cellular and tissue components with MacNeal's this compound is summarized below.

| Cellular/Tissue Component | Expected Color |

| Nuclei | Blue to Purple |

| Cytoplasm | Pink to Red |

| Erythrocytes | Pink to Orange-Red |

| Collagen | Pink |

| Muscle | Red |

| Calcified Matrix (with Von Kossa) | Black/Brown |

| Basophil Granules | Dark Blue/Purple |

| Eosinophil Granules | Bright Red/Orange |

| Neutrophil Granules | Lilac/Pink |

Conclusion

MacNeal's this compound is a powerful and versatile tool in the arsenal (B13267) of researchers and pathologists. Its ability to produce a wide spectrum of colors allows for the detailed morphological evaluation of a variety of biological specimens. A thorough understanding of its chemical composition and the principles of its staining action is crucial for its effective application and the accurate interpretation of results. The protocols provided in this guide serve as a starting point, and optimization may be required to achieve the best results for specific applications.

References

- 1. microbenotes.com [microbenotes.com]

- 2. This compound (MacNeal) | Krackeler Scientific, Inc. [krackeler.com]

- 3. On the nature of Romanowsky--Giemsa staining and its significance for cytochemistry and histochemistry: an overall view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stability study of Azure B, Eosin Y and commercial Romanowsky Giemsa stock solutions using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. stainsfile.com [stainsfile.com]

- 6. knustmeltsa.wordpress.com [knustmeltsa.wordpress.com]

- 7. scbt.com [scbt.com]

- 8. calpaclab.com [calpaclab.com]

The Core Mechanism of Tetrachrome Staining: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Tetrachrome stain components, with a particular focus on MacNeal's this compound. This polychromatic staining method is a valuable tool in histology and pathology for the differential visualization of various cellular and extracellular components, enabling detailed morphological assessment of tissue samples.[1][2] This guide delves into the chemical principles of the constituent dyes, their interactions with tissue elements, and provides practical information for laboratory application.

Introduction to Tetrachrome Staining

Tetrachrome staining, as the name suggests, utilizes a combination of dyes to produce a spectrum of four or more distinct colors within a single tissue section. This allows for the simultaneous differentiation of nuclei, cytoplasm, collagen, keratin, and other cellular structures. MacNeal's this compound is a specific formulation that builds upon the principles of Romanowsky-type stains, which are renowned for their ability to produce a wide range of hues, a phenomenon known as the Romanowsky effect.[3] This effect, crucial for detailed cytological and hematological examination, arises from the interaction between cationic thiazine (B8601807) dyes and an anionic xanthene dye.[3][4][5]

Core Components and Their Physicochemical Properties

MacNeal's this compound is a powdered mixture of several dyes. Analysis of its chemical information (CAS Number: 81142-52-1; Molecular Formula: C₅₀H₃₈Br₄Cl₂N₆Na₂O₅S₂) reveals its primary constituents to be a combination of Eosin Y, Methylene Blue, and an Azure dye, likely Azure B.[6][7]

| Component | Chemical Class | Ionic Nature | Typical Role |

| Eosin Y | Xanthene | Anionic (Acidic) | Stains basic (acidophilic/eosinophilic) components such as cytoplasm, collagen, and muscle fibers in shades of pink and red. |

| Azure B | Thiazine | Cationic (Basic) | A primary component for the Romanowsky effect, it stains acidic (basophilic) structures like DNA and RNA in the nucleus and ribosomes in the cytoplasm blue to purple.[8][9] |

| Methylene Blue | Thiazine | Cationic (Basic) | Stains acidic components blue and contributes to the overall polychromasia, enhancing the staining of nucleoli and reticulocytes.[10] |

Quantitative Data of Core Components

| Dye | C.I. Number | Molecular Formula | Molecular Weight ( g/mol ) | Absorption Maximum (λmax) |

| Eosin Y | 45380 | C₂₀H₆Br₄Na₂O₅ | 691.85 | ~517 nm[11] |

| Azure B | 52010 | C₁₅H₁₆ClN₃S | 305.83 | ~648-655 nm |

| Methylene Blue | 52015 | C₁₆H₁₈ClN₃S | 319.85 | ~665 nm[10] |

Note: Absorption maxima can vary slightly depending on the solvent and pH.

Mechanism of Action: A Multi-Step Process

The differential staining achieved with this compound is a result of a complex interplay between the ionic properties of the dyes and the chemical nature of the cellular components, as well as factors like dye concentration, pH, and fixation.

Staining of the Nucleus (Basophilic Staining)

The cationic thiazine dyes, Azure B and Methylene Blue, are positively charged and therefore have a strong affinity for negatively charged (basophilic) tissue components. The primary target for these dyes is the nucleus, which is rich in the phosphate (B84403) groups of DNA and RNA.

-

Ionic Bonding: The positively charged thiazine dyes form electrostatic bonds with the negatively charged phosphate backbone of nucleic acids.

-

Metachromasia: Azure B, in particular, is strongly metachromatic. This means it can stain certain cellular components a different color than the original dye solution. This is due to the polymerization of the dye molecules upon binding to polyanions like DNA, shifting the absorption spectrum and resulting in a purple hue.[8]

Staining of the Cytoplasm and Extracellular Matrix (Acidophilic Staining)

Eosin Y is an anionic dye with a net negative charge. It binds to positively charged (acidophilic or eosinophilic) components within the cell and the extracellular matrix.

-

Ionic Bonding: Eosin binds to amino groups on proteins, which are protonated and thus positively charged at the acidic pH of the staining solution. This results in the characteristic pink to red staining of cytoplasm, muscle, and collagen.

The Romanowsky Effect: The Emergence of a Fourth Color

The hallmark of Romanowsky-type stains, and by extension Tetrachrome, is the appearance of a vibrant purple color in the chromatin of nuclei and in the granules of certain white blood cells. This "Romanowsky effect" is not attributable to any single dye but is the result of the interaction between Azure B and Eosin Y.[3][4]

It is believed that a molecular complex forms between the DNA-bound Azure B and Eosin Y, leading to a unique absorption spectrum that produces the characteristic purple color.[4]

The Role of Differentiation

While not explicitly a component of the powdered stain itself, differentiation steps using solutions of varying pH (often weakly acidic) are crucial in achieving the final color balance. These rinses can selectively remove excess dye from certain structures, enhancing the contrast between different components.

Experimental Protocols

While a specific, standardized protocol for the commercial "this compound (MacNeal)" powder is not widely published, a general procedure can be inferred from protocols for similar Romanowsky-type stains and from a published method that uses MacNeal's Tetrachrome as a counterstain.[12]

Preparation of Staining Solution

This compound is typically sold as a pre-mixed powder. The staining solution is generally prepared by dissolving the powder in a mixture of methanol (B129727) and glycerol, which act as a solvent and a stabilizer, respectively. For a working solution, this stock is often diluted with a buffered aqueous solution (e.g., phosphate or citrate (B86180) buffer) to a specific pH, typically between 6.8 and 7.2, which is critical for achieving the Romanowsky effect.

Example Stock Solution Preparation (General):

-

Add 1 gram of this compound powder to 100 mL of a 1:1 mixture of absolute methanol and glycerol.

-

Mix thoroughly until the powder is completely dissolved. This may require gentle heating.

-

Store the stock solution in a tightly capped, dark bottle at room temperature.

Example Working Solution Preparation (General):

-

Dilute the stock solution 1:10 to 1:50 with a phosphate buffer at pH 6.8.

-

The optimal dilution should be determined empirically for the specific tissue and desired staining intensity.

Staining Procedure for Paraffin Sections

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (two changes of 5 minutes each).

-

Transfer through absolute ethanol (B145695) (two changes of 3 minutes each).

-

Transfer through 95% ethanol (3 minutes).

-

Transfer through 70% ethanol (3 minutes).

-

Rinse in distilled water.

-

-

Staining:

-

Immerse slides in the working Tetrachrome staining solution for 10-15 minutes.[12] The optimal time may vary.

-

-

Differentiation:

-

Briefly rinse the slides in distilled water or a buffer solution to remove excess stain.

-

For more precise differentiation, a very dilute acetic acid solution (e.g., 0.01%) can be used for a few seconds, followed by a thorough rinse in distilled water. This step should be monitored microscopically.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through ascending grades of ethanol (95% and absolute, two changes each).

-

Clear in xylene (two changes of 5 minutes each).

-

Mount with a permanent mounting medium.

-

Visualizations

Signaling Pathway of Tetrachrome Staining

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. romanowsky.ru [romanowsky.ru]

- 4. [Romanowsky dyes and the Romanowsky-Giemsa effect. 3. Microspectrophotometric studies of Romanowsky-Giemsa staining. Spectroscopic evidence of a DNA-azure B-eosin Y complex producing the Romanowsky-Giemsa effect] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Romanowsky staining, the Romanowsky effect and thoughts on the question of scientific priority - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. scbt.com [scbt.com]

- 8. gspchem.com [gspchem.com]

- 9. How Romanowsky stains work and why they remain valuable - including a proposed universal Romanowsky staining mechanism and a rational troubleshooting scheme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methylene blue - Wikipedia [en.wikipedia.org]

- 11. Absorption [Eosin Y] | AAT Bioquest [aatbio.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to MacNeal's Tetrachrome Stain: History, Development, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

MacNeal's Tetrachrome stain is a vital histological and hematological staining technique that has been in use for nearly a century. This technical guide delves into the history and development of this polychromatic stain, detailing its chemical composition, staining mechanisms, and providing comprehensive experimental protocols for its application in various research and diagnostic settings. The versatility of the stain, particularly its utility as a counterstain in bone histology and for the differentiation of hematopoietic cells, makes it a valuable tool in both preclinical and clinical research. This paper aims to provide a thorough understanding of MacNeal's this compound for researchers, scientists, and professionals in drug development, enabling its effective application and the generation of high-quality, reproducible data.

Introduction

In the realm of cellular and tissue analysis, staining techniques are fundamental to visualizing and differentiating various components under a microscope. Among the plethora of stains developed over the years, MacNeal's this compound holds a significant place due to its ability to produce a spectrum of colors, allowing for the detailed morphological assessment of a variety of cell and tissue types. This guide provides an in-depth exploration of the history, chemical principles, and practical applications of this classic staining method.

History and Development

MacNeal's this compound was developed by Ward J. MacNeal, an American physician, pathologist, and bacteriologist who lived from 1881 to 1946. His work on this stain was published in the Journal of the American Medical Association in 1922. At the time, existing blood staining methods, such as those developed by Romanowsky, Wright, and Giemsa, provided significant advancements in hematology. However, the need for a stable, reproducible, and versatile stain for both blood smears and tissue sections was apparent. MacNeal's formulation was a response to this need, creating a stain that offered excellent differentiation of hematopoietic cells and could also be applied to other tissues.

The "tetrachrome" name is derived from the four distinct dye components that constitute the stain. Over the years, it has found a particular niche as a counterstain in the Von Kossa method for the visualization of mineralized bone, where it provides excellent contrast to the black deposits of calcium salts.

Chemical Composition and Staining Mechanism

MacNeal's this compound is a complex mixture of four key dyes dissolved in a methanol (B129727) solvent. The interplay between these acidic and basic dyes allows for the differential staining of various cellular components based on their biochemical properties.

3.1. Core Components

The four primary dye components of MacNeal's this compound are:

-

Methylene Violet (Bernthsen): A basic dye of the thiazine (B8601807) class that stains acidic cellular components, such as nucleic acids in the nucleus, a purplish color.

-

Azure A: Another basic thiazine dye that contributes to the blue-violet staining of nuclear chromatin and basophilic granules.

-

Eosin Y: An acidic xanthene dye that stains basic cellular components, such as the cytoplasm and eosinophilic granules, in varying shades of pink, orange, and red.

-

Methylene Blue: A well-known basic thiazine dye that, in conjunction with Azure A, provides strong nuclear and basophilic staining.

3.2. Staining Principle

The differential staining achieved with MacNeal's Tetrachrome is based on the affinity of cellular structures for acidic and basic dyes.

-

Basophilic components , such as the heterochromatin in the cell nucleus and the ribosomes in the cytoplasm, are acidic due to the presence of nucleic acids. These structures bind to the basic dyes (Methylene Violet, Azure A, and Methylene Blue), resulting in blue to purple staining.

-

Acidophilic (or eosinophilic) components , such as the cytoplasm of most cells and the granules of eosinophils, are basic due to the presence of various proteins. These structures bind to the acidic dye (Eosin Y), resulting in pink to red staining.

-

Neutrophilic components , which have a relatively neutral pH, will take up a combination of the acidic and basic dyes, resulting in a lilac or pale pink coloration.

The precise shade of color in each cellular component is a result of the competitive binding of the different dyes and the overall pH of the staining solution.

Data Presentation: Quantitative Aspects of the Staining Protocol

For reproducible and standardized results, several quantitative parameters in the staining protocols are critical. The following tables summarize these key variables for different applications.

Table 1: Reagent and Solution Preparation

| Reagent/Solution | Component | Concentration/Amount | Solvent |

| MacNeal's Tetrachrome Stock Solution | Methylene Violet (Bernthsen) | Varies by manufacturer | Methanol |

| Azure A | Varies by manufacturer | Methanol | |

| Eosin Y | Varies by manufacturer | Methanol | |

| Methylene Blue | Varies by manufacturer | Methanol | |

| Von Kossa Method - Silver Nitrate (B79036) | Silver Nitrate | 5% (w/v) | Distilled Water |

| Von Kossa Method - Developer | Sodium Carbonate | 5% (w/v) | Distilled Water with Formaldehyde (B43269) |

| Formaldehyde | 10% (v/v) of final solution | ||

| Blood Smear Buffer | Potassium Dihydrogen Phosphate (B84403) | Varies to achieve pH 6.4-6.8 | Distilled Water |

| Disodium Phosphate | Varies to achieve pH 6.4-6.8 | Distilled Water |

Table 2: Key Experimental Timings

| Application | Staining Step | Duration |

| Blood Smear Staining | Fixation (Methanol) | 1-2 minutes |

| Staining (Tetrachrome:Buffer 1:1) | 3-5 minutes | |

| Rinsing (Buffer) | 1-2 minutes | |

| Bone Histology (Von Kossa with MacNeal's Counterstain) | Silver Nitrate Incubation | 10-20 minutes (in the dark) |

| Developer | 1-2 minutes | |

| MacNeal's Tetrachrome Staining | 5-10 minutes | |

| Paraffin Embedded Tissue Sections | Deparaffinization & Rehydration | ~20 minutes |

| MacNeal's Tetrachrome Staining | 5-10 minutes | |

| Dehydration & Clearing | ~15 minutes |

Experimental Protocols

The following are detailed methodologies for the application of MacNeal's this compound in different contexts.

5.1. Protocol for Staining Blood Smears

-

Smear Preparation: Prepare a thin blood smear on a clean glass slide and allow it to air dry completely.

-

Fixation: Fix the smear by immersing the slide in absolute methanol for 1-2 minutes.

-

Staining: Prepare a working staining solution by mixing MacNeal's Tetrachrome stock solution with a phosphate buffer (pH 6.4-6.8) in a 1:1 ratio. Flood the slide with the working solution and let it stain for 3-5 minutes.

-

Rinsing: Gently rinse the slide with the phosphate buffer until the excess stain is removed and the smear appears pinkish-purple.

-

Drying: Allow the slide to air dry in an upright position.

-

Microscopy: Examine the smear under a microscope, using oil immersion for detailed cellular morphology.

5.2. Protocol for Von Kossa Staining of Mineralized Bone with MacNeal's Tetrachrome Counterstain (for paraffin-embedded sections)

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of alcohols to distilled water.

-

Silver Impregnation: Incubate the slides in a 5% aqueous silver nitrate solution in the dark for 10-20 minutes.

-

Rinsing: Rinse the slides thoroughly with several changes of distilled water.

-

Development: Place the slides in a 5% sodium carbonate solution containing 10% formaldehyde for 1-2 minutes, until the calcified areas turn black.

-

Rinsing: Rinse the slides well in distilled water.

-

Counterstaining: Stain the sections with MacNeal's this compound for 5-10 minutes.

-

Rinsing: Briefly rinse with distilled water to remove excess stain.

-

Dehydration and Clearing: Dehydrate the sections through a graded series of alcohols and clear in xylene.

-

Mounting: Mount with a permanent mounting medium.

5.3. Protocol for Staining Paraffin-Embedded Tissue Sections

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of alcohols to distilled water.

-

Staining: Stain the sections in MacNeal's this compound for 5-10 minutes.

-

Differentiation: Briefly differentiate in 70% ethanol (B145695) to remove excess stain and achieve the desired color balance. This step is crucial and may require optimization based on tissue type and fixation.

-

Dehydration and Clearing: Dehydrate the sections through a graded series of alcohols and clear in xylene.

-

Mounting: Mount with a permanent mounting medium.

Mandatory Visualizations

Diagram 1: Staining Mechanism of MacNeal's Tetrachrome

Caption: Interaction of dyes with cellular components.

Diagram 2: Experimental Workflow for Blood Smear Staining

Caption: Workflow for staining a peripheral blood smear.

Diagram 3: Workflow for Von Kossa with MacNeal's Counterstain

Caption: Workflow for bone staining.

Applications in Research and Drug Development

MacNeal's this compound is a versatile tool with applications across various fields of biomedical research.

-

Hematology: It is excellent for the differential counting of white blood cells and the morphological assessment of red blood cells and platelets. In drug development, it can be used to evaluate the hematological toxicity of new compounds.

-

Bone Biology and Pathology: As a counterstain for the Von Kossa method, it is invaluable for studying bone formation, remodeling, and the effects of drugs on skeletal tissues. It allows for the clear visualization of osteoid (unmineralized bone matrix) in relation to mineralized bone.

-

General Histopathology: The stain can be used for the routine examination of a wide variety of tissues, providing good nuclear and cytoplasmic detail. This can be useful in preclinical toxicology studies to assess the general health of tissues.

-

Inflammation and Immunology: The ability to clearly differentiate various types of leukocytes makes it useful for assessing inflammatory infiltrates in tissues, which is critical in the development of anti-inflammatory drugs.

Conclusion

MacNeal's this compound, with its rich history and well-defined chemical principles, remains a relevant and powerful tool in modern biological and medical research. Its ability to produce a wide spectrum of colors allows for the detailed and nuanced visualization of cellular and tissue morphology. For researchers, scientists, and drug development professionals, a thorough understanding of this classic staining technique, from its historical origins to its practical application, is essential for generating high-quality, interpretable data. The protocols and information provided in this guide serve as a comprehensive resource for the successful implementation of MacNeal's this compound in the laboratory.

A Technical Guide to Trichrome and Tetrachrome Staining: Key Differences and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles, methodologies, and key distinctions between trichrome and tetrachrome staining techniques. Designed for professionals in research and drug development, this document provides a comprehensive overview to aid in the selection and application of the most appropriate staining method for histological analysis, particularly in studies involving connective tissues, fibrosis, and hard tissue pathologies.

Introduction to Polychromatic Staining

In histopathology, differentiating complex tissue structures is paramount for accurate diagnosis and research. While routine stains like Hematoxylin (B73222) and Eosin (H&E) provide a general overview of tissue morphology, they often fall short in distinguishing between different types of connective tissue, such as collagen and smooth muscle.[1] Polychromatic staining methods, like trichrome and tetrachrome techniques, address this limitation by utilizing multiple dyes of varying molecular weights and affinities to selectively color different tissue components in contrasting colors.[1][2]

Trichrome staining , meaning "three-color" staining, is a widely used histological method that employs two or more acid dyes to differentiate cellular elements, muscle fibers, and collagen.[1] The most renowned of these is Masson's trichrome stain.[3] Tetrachrome staining , as the name suggests, incorporates a fourth dye, often to highlight an additional tissue component or to provide better differentiation in specific contexts, such as in hard tissues.[4]

Core Principles of Differential Staining

The selective staining in both trichrome and tetrachrome methods is governed by the molecular characteristics of the dyes and the differential permeability of the tissues.[5] The core principle revolves around the sequential application of anionic dyes with different molecular weights.[5]

Initially, a red or orange dye of a smaller molecular weight is applied, which permeates and stains most tissue components, including cytoplasm, muscle, and collagen.[2] Subsequently, a polyacid, such as phosphotungstic acid or phosphomolybdic acid, is used as a differentiating agent.[1] These polyacids are thought to act as large molecular weight dyes that selectively displace the initial dye from tissues with higher permeability, like collagen, while the dye is retained in denser tissues like cytoplasm and muscle.[1][6] Finally, a larger molecular weight blue or green dye is applied, which then stains the decolorized collagen.[2][5]

The key to the differential staining lies in the varying porosity of the tissue components. Denser tissues are less permeable and tend to retain the smaller dye molecules, while more porous tissues, like collagen, allow for the exchange of the smaller dye with the larger polyacid and the subsequent larger counterstain.[6]

Comparative Analysis of Trichrome and Tetrachrome Stains

While both staining techniques share a common foundational principle, their applications and outcomes can differ significantly. The choice between a trichrome and a tetrachrome stain is often dictated by the specific research question and the tissue type under investigation.

Staining Outcomes and Applications

| Stain Type | Primary Application | Key Advantages | Limitations |

| Trichrome (e.g., Masson's) | Assessment of fibrosis in organs like the liver, kidney, and lung; differentiation of muscle from collagen in tumors.[3] | Well-established and widely used; provides excellent contrast between collagen (blue/green) and muscle/cytoplasm (red).[3] | Can be less effective in differentiating various types of hard tissues; staining can sometimes be inconsistent.[7][8] |

| Tetrachrome (e.g., VOF) | Differentiation of hard tissues such as bone, osteoid, dentin, and enamel; diagnosis of hard tissue pathologies.[4][9] | Superior differentiation of mineralized and unmineralized matrices; provides better contrast and detail in hard tissues compared to trichrome stains.[4][8] | Less commonly used for general soft tissue analysis; protocols may be less standardized than Masson's trichrome. |

| Tetrachrome (e.g., HPS) | General oversight stain similar to H&E but with better differentiation of collagen (yellow) from muscle and cytoplasm (pink).[10] | Provides a more detailed view of connective tissue than H&E. | The use of saffron makes it more expensive than H&E and Masson's trichrome; the saffron staining can be temperamental.[10][11] |

Quantitative Comparison of Staining Quality

A study comparing modified Masson's Trichrome with a modified Verde Luz-orange G-acid fuchsin (VOF) this compound for hard tissue pathologies revealed the superior performance of the VOF stain in several key parameters.[4][12]

| Parameter | Modified Masson Trichrome | Modified VOF Tetrachrome |

| Stain Intensity | Good | Excellent |

| Clarity | Moderate | Excellent |

| Translucency | Good | Excellent |

| Contrast | Good | Excellent |

| Differentiation | Good | Excellent |

These findings suggest that for detailed histological analysis of hard tissues, tetrachrome stains like VOF can offer a significant advantage in terms of clarity and differentiation.[4]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for achieving reproducible results in polychromatic staining. Below are representative protocols for Masson's Trichrome and the Hematoxylin Phloxine Saffron (HPS) this compound.

Masson's Trichrome Staining Protocol (Modified)

This protocol is adapted from standard histological procedures for formalin-fixed, paraffin-embedded tissue sections.

-

Deparaffinization and Rehydration:

-

Xylene: 2 changes, 5 minutes each.

-

100% Ethanol: 2 changes, 3 minutes each.

-

95% Ethanol: 1 change, 3 minutes.

-

70% Ethanol: 1 change, 3 minutes.

-

Rinse in distilled water.

-

-

Mordanting:

-

Place slides in Bouin's solution at 56-60°C for 1 hour.

-

Wash in running tap water for 5-10 minutes to remove all yellow color.

-

Rinse in distilled water.

-

-

Nuclear Staining:

-

Stain in Weigert's iron hematoxylin for 10 minutes.

-

Wash in running tap water for 10 minutes.

-

Rinse in distilled water.

-

-

Cytoplasmic and Muscle Staining:

-

Stain in Biebrich scarlet-acid fuchsin solution for 5 minutes.

-

Rinse in distilled water.

-

-

Differentiation and Collagen Staining:

-

Place in phosphotungstic/phosphomolybdic acid solution for 10-15 minutes.

-

Drain slides and place directly into aniline (B41778) blue solution for 5-10 minutes.

-

-

Final Rinse and Dehydration:

-

Rinse briefly in 1% acetic acid solution for 1 minute.

-

Dehydrate through 95% and absolute ethanol.

-

Clear in xylene and mount.

-

Expected Results:

-

Nuclei: Black

-

Cytoplasm, keratin, muscle fibers: Red

-

Collagen and mucus: Blue

Hematoxylin Phloxine Saffron (HPS) Tetrachrome Staining Protocol

This protocol is a common method for achieving tetrachromatic staining.

-

Deparaffinization and Rehydration:

-

Follow the same procedure as for Masson's Trichrome.

-

-

Nuclear Staining:

-

Stain in Harris' Hematoxylin for 5 minutes.

-

Wash in running water.

-

Differentiate in 1% acid alcohol.

-

Wash in running water.

-

Blue in ammonia (B1221849) water.

-

Wash in running water for 5 minutes.

-

-

Cytoplasmic Staining:

-

Stain in 2% Phloxine B for 5 minutes.

-

Wash in running water for 5 minutes.

-

-

Differentiation and Dehydration:

-

Differentiate in 95% alcohol.

-

Dehydrate thoroughly in 4 changes of 100% alcohol.

-

-

Collagen Staining:

-

Stain in Saffron solution for 5-10 minutes.

-

-

Final Dehydration and Mounting:

-

Dehydrate in 4 changes of 100% alcohol.

-

Clear in 4 changes of xylene.

-

Mount with a resinous medium.[11]

-

Expected Results:

-

Nuclei: Dark blue

-

Cytoplasm: Shades of red

-

Connective tissue (collagen): Yellow[11]

Visualization of Staining Workflows

The following diagrams illustrate the general workflows for multi-step trichrome and tetrachrome staining procedures.

Caption: Generalized workflow for a multi-step trichrome staining procedure.

Caption: Generalized workflow for a tetrachrome staining procedure (e.g., HPS).

Relevance to Signaling Pathways in Drug Development

The visualization of collagen deposition and bone remodeling by trichrome and tetrachrome stains is critical for evaluating the efficacy of therapeutic agents targeting specific signaling pathways.

TGF-β Signaling in Fibrosis

The Transforming Growth Factor-β (TGF-β) signaling pathway is a key regulator of fibrosis.[13][14] TGF-β promotes the transformation of fibroblasts into myofibroblasts, which are the primary cells responsible for the excessive deposition of extracellular matrix components, including collagen.[15][16] Trichrome stains are invaluable for assessing the extent of collagen deposition in fibrotic tissues, thereby providing a visual readout of the effects of drugs that modulate the TGF-β pathway.[13]

Caption: Simplified TGF-β signaling pathway leading to collagen deposition and fibrosis.

RANKL and Wnt Signaling in Bone Remodeling

Bone remodeling is a dynamic process regulated by a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts.[17] The RANKL/RANK/OPG and Wnt signaling pathways are central to this process.[18][19] Tetrachrome stains, with their ability to differentiate between mineralized bone and unmineralized osteoid, are particularly useful for studying the effects of drugs targeting these pathways in bone diseases like osteoporosis.[20][21]

Caption: Interplay of Wnt and RANKL signaling pathways in bone remodeling.

Conclusion

Both trichrome and tetrachrome staining are powerful tools in the arsenal (B13267) of researchers and drug development professionals. While trichrome stains, particularly Masson's trichrome, remain the gold standard for the general assessment of fibrosis and connective tissue, tetrachrome stains like VOF offer superior differentiation and clarity for more specialized applications, such as the analysis of hard tissues. The choice of staining method should be guided by the specific research objectives, the tissue type being investigated, and the need for qualitative versus quantitative data. A thorough understanding of the principles and methodologies of these techniques is essential for their successful application and the generation of reliable and reproducible results.

References

- 1. Trichrome staining - Wikipedia [en.wikipedia.org]

- 2. stainsfile.com [stainsfile.com]

- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 4. stomatology-mfsjournal.com [stomatology-mfsjournal.com]

- 5. celnovte.com [celnovte.com]

- 6. stainsfile.com [stainsfile.com]

- 7. 3helix.com [3helix.com]

- 8. researchgate.net [researchgate.net]

- 9. Comparison of tetrachromic VOF stain to other histochemical staining techniques for characterizing stromal soft and hard tissue components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. HPS stain - Wikipedia [en.wikipedia.org]

- 11. [Histonet] HPS stain [histonet.utsouthwestern.narkive.com]

- 12. researchgate.net [researchgate.net]

- 13. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Transforming growth factor-β and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. scilit.com [scilit.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Regulatory Effects and Interactions of the Wnt and OPG-RANKL-RANK Signaling at the Bone-Cartilage Interface in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Wnt Signaling in Bone Development and Disease: Making Stronger Bone with Wnts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cellular Component Differentiation by Tetrachrome Stain

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tetrachrome stain, specifically the MacNeal variant, is a polychromatic staining technique employed in histology and cytology for the differential visualization of various cellular components within tissue sections.[1] Its application is particularly valuable in fields such as pathology, cancer research, and pharmaceutical development, where it aids in the detailed analysis of tissue morphology and the assessment of cellular responses to therapeutic agents.[1] The principle behind the this compound lies in the sequential or combined use of multiple dyes of varying molecular sizes and affinities for different tissue constituents, resulting in a vibrant and contrasting color palette that clearly delineates nuclei, cytoplasm, collagen, and other structures. This guide provides a comprehensive overview of the cellular components differentiated by the this compound, detailed experimental protocols, and visual workflows to facilitate its application in a research setting.

Data Presentation: Differentiated Cellular Components

The this compound provides a clear and reproducible differentiation of key cellular and extracellular components. The following table summarizes the expected colorimetric results.

| Cellular or Extracellular Component | Expected Color |

| Nuclei | Blue to dark purple |

| Cytoplasm | Red to pink |

| Muscle Fibers | Red |

| Collagen | Blue or Green |

| Erythrocytes | Red or Orange |

| Calcified Tissue/Minerals | Black (with silver stain) |

Experimental Protocols

Protocol 1: Von Kossa Method with McNeal's Tetrachrome Counterstain for Decalcified Bone

This protocol is adapted for the staining of decalcified bone sections to visualize both mineral deposits (if any remain) and cellular details.

Reagents:

-

5% Silver Nitrate solution

-

Sodium Carbonate-Formaldehyde Solution

-

Farmer's Reducer (freshly prepared)

-

McNeal's Tetrachrome staining solution

-

Graded alcohols (70%, 95%, 100% ethanol)

-

Xylene

-

Mounting medium

Procedure:

-

Deparaffinize and rehydrate formalin-fixed, paraffin-embedded sections to distilled water.

-

Incubate slides in 5% Silver Nitrate solution in the dark for 10-60 minutes.

-

Rinse thoroughly in several changes of distilled water.

-

Develop in Sodium Carbonate-Formaldehyde solution for 1-2 minutes.

-

Rinse in distilled water.

-

Treat with Farmer's Reducer for 30 seconds to 1 minute to remove excess silver.

-

Wash in running tap water for 5 minutes, followed by a rinse in distilled water.

-

Stain with McNeal's Tetrachrome solution for 10-15 minutes.[2]

-

Rinse in distilled water.

-

Dehydrate through graded alcohols.

-

Clear in xylene.

-

Mount with a permanent mounting medium.

Protocol 2: Tetrachrome Staining for Formalin-Fixed, Paraffin-Embedded Soft Tissues

This protocol is a general procedure for the differential staining of collagen, muscle, and cytoplasm in soft tissue sections.

Reagents:

-

Weigert's Iron Hematoxylin

-

Biebrich Scarlet-Acid Fuchsin solution

-

Phosphotungstic/Phosphomolybdic Acid solution

-

Aniline Blue or Light Green solution

-

1% Acetic Acid solution

-

Graded alcohols (70%, 95%, 100% ethanol)

-

Xylene

-

Mounting medium

Procedure:

-

Deparaffinize and rehydrate sections to distilled water.

-

Mordant in Bouin's solution at 56°C for 1 hour (optional, but recommended for formalin-fixed tissues).

-

If mordanted, wash in running tap water until the yellow color disappears.

-

Stain nuclei with Weigert's Iron Hematoxylin for 10 minutes.

-

Wash in running tap water for 10 minutes.

-

Stain with Biebrich Scarlet-Acid Fuchsin solution for 5 minutes.

-

Rinse in distilled water.

-

Differentiate in Phosphotungstic/Phosphomolybdic Acid solution for 10-15 minutes.

-

Stain collagen with Aniline Blue or Light Green solution for 5-10 minutes.

-

Differentiate in 1% Acetic Acid solution for 1 minute.

-

Dehydrate rapidly through graded alcohols.

-

Clear in xylene.

-

Mount with a permanent mounting medium.

Mandatory Visualizations

Histological Staining Workflow for FFPE Sections

Caption: General workflow for histological staining of FFPE tissue sections.

Experimental Workflow for Fibrosis Assessment

Caption: Workflow for assessing tissue fibrosis using this compound.

References

An In-Depth Technical Guide to Tetrachrome Staining: Expected Color Results and Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Tetrachrome staining, a powerful histological technique for the differential visualization of various tissue components. By employing a sequence of dyes with varying molecular weights, this method builds upon the principles of trichrome staining to offer a richer color palette, enabling nuanced differentiation of cellular and extracellular structures. This document outlines the expected color results across a range of tissues, details a representative experimental protocol, and illustrates the underlying staining mechanism and workflow.

Principles of Tetrachrome Staining

Tetrachrome staining is a polychrome staining method that utilizes four different colored dyes, typically in a sequential application, to distinguish between nuclei, cytoplasm, muscle, and collagen fibers. The technique is predicated on the differential porosity of tissue components and the varying molecular sizes of the acidic dyes employed.

The process generally involves the following key steps:

-

Nuclear Staining: An initial stain, often an iron hematoxylin, is used to stain cell nuclei, providing a robust and sharp visualization that resists subsequent acidic dye solutions.

-

Cytoplasmic and Muscle Staining: A red or orange acid dye of small molecular weight is applied, staining the cytoplasm and muscle fibers.

-

Collagen Staining: A larger molecular weight blue or green acid dye is then used. A polyacid, such as phosphotungstic acid or phosphomolybdic acid, is often used as a differentiating agent. The polyacid helps to remove the red dye from the more porous collagen fibers, allowing the larger blue or green dye molecules to bind.

-

Fourth Color Introduction: A fourth dye, often a yellow or orange dye of small molecular weight, can be incorporated to further differentiate specific structures, such as erythrocytes.

The resulting color pattern allows for the clear demarcation of different tissue elements within a single section, proving invaluable in the assessment of fibrosis, muscular pathologies, and other tissue remodeling processes.

Expected Color Results with Tetrachrome Stain

The following table summarizes the anticipated color results for various tissue components when using a typical Tetrachrome staining protocol. It is important to note that slight variations in color can occur due to differences in tissue fixation, processing, and the specific formulation of the staining solutions.

| Tissue Component | Expected Color |

| Nuclei | Blue, Black, or Dark Purple |

| Cytoplasm | Red, Pink, or Orange |

| Muscle Fibers | Red or Orange-Red |

| Collagen | Blue or Green |

| Erythrocytes | Yellow or Orange |

| Fibrin | Red |

| Keratin | Red or Orange |

| Bone (decalcified matrix) | Blue or Green |

| Cartilage | Blue or Green |

Experimental Protocol: MacNeal's this compound for Paraffin-Embedded Sections

This protocol is a representative method for applying MacNeal's this compound to formalin-fixed, paraffin-embedded tissue sections.

Reagents:

-

Weigert's Iron Hematoxylin Solution (equal parts Solution A and Solution B)

-

Solution A: Hematoxylin, 1% in 95% Ethanol (B145695)

-

Solution B: 4% Ferric Chloride in 1% Hydrochloric Acid

-

-

MacNeal's Tetrachrome Staining Solution (Commercially available or prepared in-house)

-

1% Acetic Acid Solution

-

Ethanol solutions (graded concentrations for dehydration)

-

Xylene (or a xylene substitute for clearing)

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Transfer through absolute ethanol (2 changes, 3 minutes each).

-

Transfer through 95% ethanol (2 minutes).

-

Transfer through 70% ethanol (2 minutes).

-

Rinse in distilled water.

-

-

Nuclear Staining:

-

Stain in freshly mixed Weigert's Iron Hematoxylin for 10 minutes.

-

Wash in running tap water for 10 minutes.

-

Differentiate in 1% acid-alcohol (1% HCl in 70% ethanol) for a few seconds if overstained.

-

Wash in running tap water for 5 minutes.

-

"Blue" the sections in Scott's tap water substitute or saturated lithium carbonate solution for 1-2 minutes.

-

Wash in running tap water for 5 minutes.

-

-

Tetrachrome Staining:

-

Stain in MacNeal's Tetrachrome solution for 10-15 minutes.

-

Rinse briefly in distilled water.

-

-

Differentiation and Dehydration:

-

Rinse in 1% acetic acid solution for 1 minute.

-

Dehydrate rapidly through 95% ethanol and absolute ethanol (2 changes each).

-

-

Clearing and Mounting:

-

Clear in xylene (2 changes, 3 minutes each).

-

Mount with a permanent mounting medium.

-

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the Tetrachrome staining process, the following diagrams have been generated using the DOT language.

Navigating the Chromatic Maze: A Technical Guide to the Safe Handling of Tetrachrome Stain Reagents

For Researchers, Scientists, and Drug Development Professionals

The Tetrachrome stain, a vital tool in histology and cytology, empowers researchers to differentiate and visualize a spectrum of cellular components. Its intricate composition, however, necessitates a thorough understanding of its handling and safety precautions to ensure a secure laboratory environment. This in-depth technical guide provides a comprehensive overview of the core safety principles, experimental protocols, and emergency procedures associated with this compound reagents.

Unveiling the Reagents: Hazard Identification and Quantitative Data

While the precise formulation of commercial "this compound (MacNeal)" can be proprietary, it is often used in conjunction with other reagents in staining protocols.[1] It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact formulation in use. Generally, tetrachrome and similar polychromatic staining methods may involve a combination of dyes and acidic solutions. For the purpose of this guide, we will address the general hazards associated with common components found in similar histological staining procedures.

Table 1: Summary of Potential Hazards for Common Histological Reagent Classes

| Reagent Class | Potential Components | Primary Hazards | OSHA Permissible Exposure Limits (PELs) - General Guidance |

| Primary Stain | This compound (MacNeal) powder | May cause skin and eye irritation.[2] Avoid inhalation of dust.[3] | Not explicitly defined for the stain itself. Treat as a nuisance dust: 15 mg/m³ (total dust), 5 mg/m³ (respirable fraction). |

| Mordants/Acids | Acetic Acid, Phosphotungstic Acid, Phosphomolybdic Acid | Corrosive, causes severe skin and eye burns.[4] Respiratory irritant. | Acetic Acid: 10 ppm (25 mg/m³) |

| Counterstains | Aniline Blue, Light Green SF, Fast Green FCF | May be harmful if ingested.[5] Potential for skin and eye irritation. | Not typically defined for these specific dyes in solution. Handle with care to avoid contact. |

| Differentiating Agents | Ethanol (B145695), Isopropanol | Flammable liquids and vapors.[6] Cause serious eye irritation.[6] | Ethanol: 1000 ppm (1900 mg/m³)Isopropanol: 400 ppm (980 mg/m³) |

| Clearing Agents | Xylene | Flammable liquid and vapor. Harmful if inhaled or in contact with skin. | 100 ppm (435 mg/m³) |

Note: The PELs provided are for common individual chemicals and should be used as a general guideline. Always refer to the specific SDS for the reagents you are using.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable when handling this compound and its associated reagents. The following table outlines the recommended PPE for various stages of the staining process.

Table 2: Personal Protective Equipment (PPE) Recommendations

| Task | Recommended PPE | Justification |

| Reagent Preparation (Powders) | Nitrile gloves, safety goggles with side shields, lab coat, and a NIOSH-approved respirator for dusts. | Prevents inhalation of fine powders and skin/eye contact. |

| Staining Procedure | Nitrile gloves, safety goggles, and a lab coat. | Protects against splashes of acidic and alcoholic solutions. |

| Handling Solvents (e.g., Xylene) | Nitrile gloves (check for xylene compatibility), safety goggles, lab coat, and work in a certified chemical fume hood. | Minimizes inhalation of volatile and toxic fumes. |

| Waste Disposal | Nitrile gloves, safety goggles, and a lab coat. | Protects against contact with potentially hazardous chemical waste. |

Experimental Protocol: A Step-by-Step Guide to Safe Staining

The following is a generalized protocol for a tetrachrome-type staining procedure, integrating critical safety checkpoints. This protocol is illustrative; always adhere to the specific protocol provided with your staining kit or established in your laboratory.

3.1. Reagent Preparation

-

Consult the SDS: Before handling any chemical, thoroughly read and understand its Safety Data Sheet.

-

Work in a Ventilated Area: Prepare all solutions in a well-ventilated area, preferably within a chemical fume hood, especially when handling volatile chemicals or weighing powders.

-

Don Appropriate PPE: Wear the recommended PPE as outlined in Table 2.

-

Accurate Measurement: Carefully measure and dissolve the stain components as per the manufacturer's instructions. Avoid creating dust when handling powdered stains.

-

Labeling: Clearly label all prepared solutions with the chemical name, concentration, date of preparation, and any relevant hazard warnings.

3.2. Staining Procedure

-

Deparaffinization and Hydration:

-

Immerse slides in two changes of xylene for 5 minutes each inside a fume hood.

-

Transfer slides through two changes of 100% ethanol for 3 minutes each.

-

Hydrate slides through 95% and 70% ethanol for 3 minutes each.

-

Rinse in distilled water.

-

-

Mordanting and Nuclear Staining:

-

Place slides in the mordant solution (e.g., Bouin's fluid) if required by the protocol. Handle with care due to its corrosive nature.

-

Rinse thoroughly in running tap water.

-

Stain with the primary nuclear stain (e.g., Weigert's iron hematoxylin).

-

Rinse in distilled water.

-

-

Tetrachrome Staining:

-

Differentiation and Counterstaining:

-

Differentiate with an acidic solution (e.g., 1% acetic acid) to remove excess stain.

-

Rinse in distilled water.

-

Counterstain with a solution like Aniline Blue or Light Green.

-

-

Dehydration and Mounting:

-

Dehydrate slides through ascending grades of ethanol (95% and 100%).

-

Clear in two changes of xylene inside a fume hood.

-

Mount with a compatible mounting medium and coverslip.

-

Visualizing Safety: Workflows and Logical Relationships

To further clarify the safety procedures, the following diagrams, generated using Graphviz, illustrate key workflows.

Caption: Workflow for the safe preparation of this compound solutions.

Caption: Logical decision-making process for responding to a chemical spill.

Emergency Procedures: Preparedness is Paramount

In the event of an accidental exposure or spill, a swift and informed response is crucial.

5.1. First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[2] Seek medical attention if irritation persists.

-

Inhalation: Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

5.2. Spill and Leak Management

-

Small Spills: For small spills, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth), and place it in a suitable container for disposal.

-

Large Spills: Evacuate the area and prevent further leakage if it is safe to do so.[3] Contact your institution's Environmental Health and Safety (EHS) department immediately.

-

Ventilation: Ensure adequate ventilation in the area of the spill.

Storage and Disposal: Responsible Chemical Management

-

Storage: Store this compound reagents in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2] Keep containers tightly closed when not in use.[2]

-

Disposal: Dispose of all chemical waste, including used staining solutions and contaminated materials, in accordance with local, state, and federal regulations. Never pour chemical waste down the drain unless specifically instructed to do so by your EHS department.

By adhering to these safety precautions and handling guidelines, researchers can confidently and safely utilize the powerful differential staining capabilities of Tetrachrome reagents, ensuring both the integrity of their research and the well-being of all laboratory personnel.

References

An In-Depth Technical Guide to Tetrachrome Staining in Histology and Cytology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, applications, and methodologies of tetrachrome staining in histology and cytology. Tetrachrome stains, a family of polychromatic staining methods, are invaluable tools for differentiating a wide array of cellular and extracellular components, offering superior visual contrast compared to routine bichromatic stains like Hematoxylin and Eosin (H&E). This guide will delve into the specifics of several key tetrachrome and polychromatic staining techniques, including the Papanicolaou stain for cytology, MacNeal's Tetrachrome stain, and Villanueva's stain for bone histology.

Core Principles of Tetrachrome Staining

Tetrachrome and other polychromatic staining methods utilize multiple dyes of different affinities and colors to selectively stain various tissue and cellular constituents. The differential staining is achieved through a combination of factors, including the pH of the staining solutions, the molecular size of the dyes, and the varying permeability and chemical composition of the cellular and extracellular structures. These techniques typically employ a nuclear stain (commonly hematoxylin) to color cell nuclei blue/purple, followed by a series of counterstains that impart a spectrum of colors—reds, pinks, oranges, greens, and blues—to cytoplasm, keratin, collagen, muscle, and other elements.

Applications in Histology and Cytology

The applications of tetrachrome staining are diverse and span multiple fields of research and diagnostics:

-

Cytopathology: The Papanicolaou (Pap) stain is the cornerstone of exfoliative cytology, most notably for the screening of cervical cancer. It allows for the detailed visualization of nuclear and cytoplasmic changes associated with dysplasia and malignancy.[1][2] It is also used for a variety of non-gynecological specimens, including sputum, urine, cerebrospinal fluid, and fine-needle aspirates.[1]

-

Histopathology: In histology, tetrachrome stains are essential for visualizing cellular structures in tissue samples, enhancing contrast, and aiding in the diagnosis of diseases like cancer.[3]

-

Bone and Cartilage Histology: Specialized tetrachrome methods, such as Villanueva's stain, are crucial for differentiating mineralized bone from osteoid and for studying bone diseases.[1] These stains provide clear distinctions between various cell types and matrix components in undecalcified bone sections.

-

Microbiology and Parasitology: Trichrome stains, which share principles with tetrachrome stains, are vital in microbiology for identifying and differentiating intestinal parasites in stool specimens.[3]

-

Pharmaceutical Development: Researchers utilize these stains to evaluate the efficacy of drug compounds by observing the cellular responses and morphological changes in treated tissues.[3]

Experimental Protocols and Data